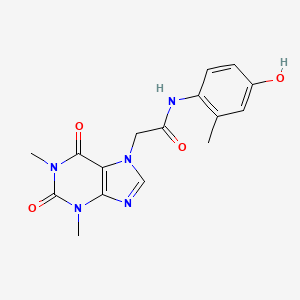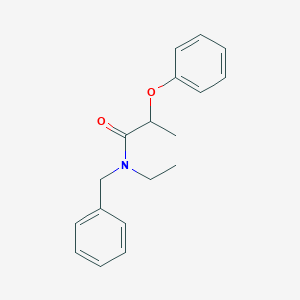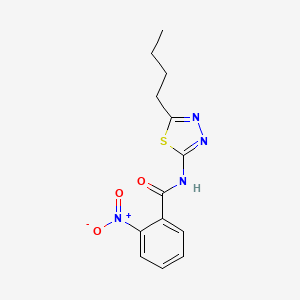
2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple phenyl groups and a piperidine ring.
Métodos De Preparación
The synthesis of 2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride involves several steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which is then subjected to an iodine-mediated electrophilic cyclization to form the intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This intermediate undergoes further reactions, including Suzuki cross-couplings with various boronic acids and alkylation reactions, to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include iodine, boronic acids, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its antiproliferative activity against various cancer cell lines, including K562, MV4-11, and MCF-7 . It has shown potential in inducing cell death through mechanisms such as poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activation of caspase 9, and reduction of proliferating cell nuclear antigen (PCNA) levels . Additionally, it has been investigated for its fluorescence properties, making it a potential candidate for use as a pH indicator in biological and chemical research .
Mecanismo De Acción
The mechanism of action of 2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride involves its interaction with molecular targets such as PARP-1 and caspase 9. By inducing cleavage of PARP-1 and activating caspase 9, the compound triggers apoptotic pathways, leading to cell death . This mechanism is particularly relevant in its antiproliferative effects against cancer cells.
Comparación Con Compuestos Similares
Similar compounds include other pyrazolo[4,3-c]pyridines, which also exhibit antiproliferative activity. 2,6-Diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride is unique due to its specific structure, which enhances its ability to induce cell death and its potential use as a pH indicator . Other similar compounds may not exhibit the same level of activity or may have different mechanisms of action.
Propiedades
IUPAC Name |
2,6-diphenyl-4-(2-phenylethynyl)-3-propan-2-ylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO.ClH/c1-21(2)26-27(24-16-10-5-11-17-24)29-25(23-14-8-4-9-15-23)20-28(26,30)19-18-22-12-6-3-7-13-22;/h3-17,21,25-27,29-30H,20H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBRXMJOLOYBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC(CC1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B4939053.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939071.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4939075.png)

![4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4939089.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4939094.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4939122.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4939124.png)
![1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}propan-1-one](/img/structure/B4939139.png)
![1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B4939147.png)
![1-(3-Bromophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4939149.png)
![1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4939150.png)
